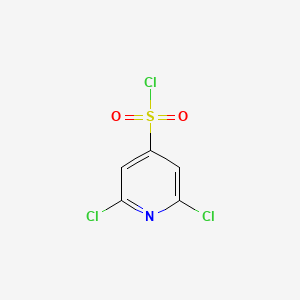

2,6-Dichloropyridine-4-sulfonyl chloride

Description

Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Design

The pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in chemical design, particularly within medicinal chemistry. nih.govresearchgate.net As an isostere of benzene, it is a fundamental component in over 7,000 drug molecules of medicinal importance. nih.govrsc.org The nitrogen atom in the pyridine ring imparts unique characteristics, including polarity and the ability to act as a hydrogen bond acceptor, which can significantly enhance the pharmacokinetic properties of a drug molecule. nih.gov This structural motif is prevalent in numerous natural products, such as vitamins (niacin, vitamin B6), coenzymes (NAD, NADP), and alkaloids. rsc.orgdovepress.com

The versatility of the pyridine scaffold allows for extensive functionalization, enabling chemists to fine-tune the electronic and steric properties of molecules for specific biological targets. researchgate.net Its presence is noted in a wide array of FDA-approved drugs with diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netdovepress.com The adaptability of the pyridine nucleus as a reactant and starting material for structural modifications solidifies its critical role in the discovery and development of new chemical entities. researchgate.net

Role of Sulfonyl Chloride Functional Groups in Organic Transformations

Sulfonyl chlorides (R-SO₂Cl) are highly reactive functional groups that serve as powerful electrophiles in a multitude of organic transformations. fiveable.me Their utility stems from the electron-withdrawing nature of the sulfonyl group, which renders the attached chlorine atom an excellent leaving group, readily displaced by various nucleophiles. fiveable.me This reactivity is fundamental to their role as key intermediates in organic and medicinal synthesis. magtech.com.cn

One of the most common and significant applications of sulfonyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. fiveable.meresearchgate.net The sulfonamide functional group is a crucial pharmacophore found in many pharmaceutical drugs. researchgate.net Similarly, reaction with alcohols yields sulfonic esters, which are themselves important intermediates in further synthetic steps. fiveable.me Beyond these classical reactions, sulfonyl chlorides are used to introduce sulfonyl groups into molecules, which can act as protecting groups or be further functionalized. fiveable.memagtech.com.cn They have also been utilized as sources for sulfonyl, aryl, and other radicals in various synthetic methodologies. magtech.com.cn

Contextualizing 2,6-Dichloropyridine-4-sulfonyl Chloride within Heterocyclic Chemistry

This compound occupies a specific and valuable niche within the vast field of heterocyclic chemistry. It is a multifunctional compound that integrates the stable, biologically relevant pyridine core with the high reactivity of a sulfonyl chloride group. The pyridine ring is substituted with two chlorine atoms at the 2 and 6 positions, which influences the electronic properties of the ring and provides additional sites for potential subsequent reactions.

The primary point of reactivity is the sulfonyl chloride group at the 4-position. This group allows the compound to act as a versatile electrophilic building block for introducing the 2,6-dichloropyridin-4-ylsulfonyl moiety into a wide range of molecules. Its structure makes it a key intermediate for synthesizing more complex heterocyclic systems, particularly in the development of novel pharmaceutical and agrochemical agents. chemimpex.com One documented synthetic route to this compound involves the reaction of 4-amino-2,6-dichloropyridine (B16260) with sodium nitrite (B80452) and copper(II) chloride in the presence of sulfur dioxide. chemicalbook.com

Below is a data table summarizing the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1058741-91-5 |

| Molecular Formula | C₅H₂Cl₃NO₂S chemscene.com |

| Molecular Weight | 246.50 g/mol chemscene.com |

| SMILES | S(C1=CC(Cl)=NC(=C1)Cl)(=O)(=O)Cl chemscene.com |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUNOBXYWTQDDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Cl)Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Dichloropyridine 4 Sulfonyl Chloride

Precursor Synthesis and Halogenation Strategies

The foundational step in synthesizing the target compound is the preparation of 2,6-dichloropyridine (B45657). This involves specific halogenation techniques applied to pyridine (B92270) or its derivatives.

Synthesis of 2,6-Dichloropyridine from Pyridine Derivatives

The industrial production of 2,6-dichloropyridine primarily relies on the direct chlorination of pyridine. wikipedia.org This process can be conducted under harsh conditions, such as high temperatures or in the gas phase with photocatalysis. google.com The reaction often proceeds through 2-chloropyridine (B119429) as an intermediate. wikipedia.org

One specific method involves reacting 2-chloropyridine with chlorine in a liquid phase at temperatures of 160°C or higher, notably in the absence of a catalyst. google.com This high-temperature, catalyst-free approach is reported to yield high-purity 2,6-dichloropyridine with high selectivity. google.com Another patented method describes the reaction of 2-chloropyridine or its hydrochloride salt with chlorine under photoinitiation at temperatures between 160-190°C. google.com This technique is noted for its high conversion rate and selectivity without the need for a catalyst or solvent. google.com

| Starting Material | Reaction Conditions | Key Features | Reference |

|---|---|---|---|

| Pyridine | Gas-phase chlorination at high temperature or with photocatalysis | Violent reaction conditions; 2-chloropyridine is a primary product. | google.com |

| 2-Chloropyridine | Liquid-phase reaction with chlorine at ≥160°C | Catalyst-free; high selectivity and yield. | google.com |

| 2-Chloropyridine or 2-Chloropyridine hydrochloride | Reaction with chlorine under photoinitiation at 160-190°C | No catalyst or solvent required; high conversion rate. | google.com |

Halogenation at Pyridine Ring Positions

Selectively halogenating the pyridine ring presents a significant synthetic challenge. The electron-deficient nature of the pyridine ring makes it less susceptible to standard electrophilic aromatic substitution (EAS) reactions, which typically require harsh conditions like strong acids and high temperatures. nih.govnih.gov Such EAS processes, when successful, generally favor substitution at the 3-position. nih.govnih.gov

Achieving 2- and 6- (or α-) halogenation, as required for the precursor, often involves different strategies. The direct, high-temperature chlorination of pyridine is one such forceful method that can lead to the desired 2,6-dichloro substitution pattern. wikipedia.orggoogle.com More nuanced strategies for regioselective halogenation have also been developed. For instance, to achieve 4-halogenation, a method involves installing heterocyclic phosphines at the 4-position to form phosphonium (B103445) salts, which are then displaced by halide nucleophiles. nih.govacs.org For 3-selective halogenation under milder conditions, a ring-opening strategy can be employed to form an acyclic Zincke imine intermediate, which is then regioselectively halogenated before ring closure. nih.govthieme-connect.com These advanced methods highlight the complexities of controlling halogenation on the pyridine ring, underscoring why direct, high-energy chlorination is often used for producing symmetrically substituted compounds like 2,6-dichloropyridine. nih.govthieme-connect.com

Sulfonylation Reactions for Chlorosulfonyl Group Introduction

Once 2,6-dichloropyridine is obtained, the next critical step is the introduction of the chlorosulfonyl (-SO₂Cl) group at the 4-position. This can be approached through several distinct chemical pathways.

Oxidative Chlorosulfonation Pathways

A general strategy for synthesizing arenesulfonyl chlorides is the oxidative chlorination of various sulfur-containing compounds, such as thiols, disulfides, or benzylic sulfides. lookchem.comresearchgate.net Reagents like 2,4-dichloro-5,5-dimethylhydantoin (DCDMH), trichloroisocyanuric acid (TCCA), and N-chlorosuccinimide (NCS) have been identified as mild and efficient for this direct oxidative conversion. lookchem.comresearchgate.net The process is typically simple and practical, providing a convenient route to a variety of aryl or heteroarylsulfonyl chlorides. lookchem.com This methodology offers a potential, though not widely documented, direct route to 2,6-Dichloropyridine-4-sulfonyl chloride from a corresponding sulfur-substituted precursor.

Diazotization-Mediated Sulfonylation from Aminopyridines

A well-documented and effective method for introducing a sulfonyl chloride group onto an aromatic ring is through the diazotization of a primary aromatic amine. This process involves converting the amino group into a diazonium salt, which is a versatile intermediate that can then be substituted.

In the context of synthesizing this compound, this reaction begins with the precursor 4-amino-2,6-dichloropyridine (B16260). chemicalbook.com The amino group is first converted into a diazonium salt using sodium nitrite (B80452) in a strong acidic medium, such as concentrated hydrochloric acid, at low temperatures (e.g., 0°C). chemicalbook.com This diazonium salt is then introduced into a solution containing sulfur dioxide and a copper(II) chloride catalyst. chemicalbook.com This step, a variation of the Sandmeyer reaction, results in the formation of the desired this compound. chemicalbook.com

Alternative Sulfonylation Routes from Precursors (e.g., 4-Amino-2,6-dichloropyridine)

The synthesis route starting from 4-amino-2,6-dichloropyridine represents a critical alternative to the direct sulfonylation of 2,6-dichloropyridine. chemicalbook.com The viability of this pathway hinges on the availability of the aminopyridine precursor. A facile synthetic route to 4-amino-2,6-dichloropyridine has been developed starting from 2,6-dichloropyridine. researchgate.net This process involves the oxidation of 2,6-dichloropyridine to form 2,6-dichloropyridine-N-oxide, followed by nitration to introduce a nitro group at the 4-position, and subsequent reduction of the nitro group to an amino group. researchgate.net

The complete sequence from the aminopyridine precursor is summarized below:

| Step | Reactants | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Diazotization | 4-Amino-2,6-dichloropyridine | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 2,6-Dichloropyridine-4-diazonium chloride | chemicalbook.com |

| 2. Sulfonylation | 2,6-Dichloropyridine-4-diazonium chloride | Sulfur dioxide (SO₂), Copper(II) chloride (CuCl₂) | This compound | chemicalbook.com |

This diazotization-mediated pathway provides a reliable and regioselective method for the synthesis of this compound. chemicalbook.com

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of sulfonyl chlorides, including this compound, is often challenging, with initial synthetic routes sometimes resulting in low yields. A documented method for synthesizing this compound starts from 4-Amino-2,6-dichloropyridine. chemicalbook.com This process involves a diazotization reaction followed by a sulfochlorination.

The initial reported conditions for this synthesis are detailed in the table below.

Table 1: Initial Synthesis Conditions for this compound

| Parameter | Condition |

|---|---|

| Starting Material | 4-Amino-2,6-dichloropyridine |

| Reagents | Sodium nitrite, Copper(II) chloride, Sulfur dioxide, Concentrated HCl |

| Solvent System | Acetic acid, Water |

| Temperature | 0 - 20 °C |

| Reaction Time | 15 minutes (post-addition) |

| Reported Yield | 10% |

The modest 10% yield highlights a significant opportunity for optimization. chemicalbook.com Research into the synthesis of other sulfonyl chlorides provides a framework for enhancing the yield of this compound. Optimization strategies typically focus on systematically varying key reaction parameters such as the chlorinating agent, catalyst, solvent, base, and temperature. nih.govresearchgate.net

A primary area for optimization is the choice of chlorinating agent. While the initial synthesis uses sulfur dioxide and a copper catalyst, alternative reagents are commonly employed for converting sulfonic acids or their precursors into sulfonyl chlorides. chemicalbook.com Modern methods often utilize agents like 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) or N-chlorosuccinimide (NCS), which can operate under milder conditions and may improve chemoselectivity and yield. researchgate.netorganic-chemistry.org

The selection of solvent and base is also crucial. The reaction's efficiency can be highly dependent on the solubility of intermediates and the management of acidic byproducts. nih.gov Screening various organic solvents and bases, such as triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can prevent the formation of by-products and drive the reaction toward the desired product. nih.govresearchgate.net Temperature control is another critical factor; conducting the reaction at an optimal temperature can improve reaction rates while minimizing decomposition or side reactions. nih.gov

| Temperature | Systematically vary the reaction temperature (e.g., from -10 °C to 60 °C). nih.govnih.gov | Finding the optimal temperature balances reaction rate with the stability of reactants and products, minimizing thermal decomposition. |

By systematically applying these optimization principles, it is plausible to significantly enhance the yield of this compound from the initially reported 10%.

Methodological Advancements in Scale-Up and Process Efficiency

Scaling the synthesis of aryl sulfonyl chlorides from the laboratory bench to industrial production presents considerable challenges, including managing highly exothermic reactions, ensuring process safety, and achieving efficient product isolation. mdpi.com Traditional batch processing methods often face limitations in heat transfer and mixing as the reaction volume increases, which can lead to reduced yields and increased impurity formation. mdpi.com

Significant methodological advancements have been made by transitioning from batch synthesis to continuous flow chemistry. This approach offers superior control over reaction parameters and enhances safety and efficiency. A study on the scalable production of aryl sulfonyl chlorides demonstrated the successful implementation of a continuous manufacturing system using continuous stirred-tank reactors (CSTRs) and an automated continuous filtration system. mdpi.com

One of the key improvements in the scale-up process was the optimization of the quenching and isolation steps. In batch processes, the highly exothermic nature of quenching the reaction mixture with water can be difficult to control on a large scale. mdpi.com The continuous process allows for a more controlled addition and rapid heat dissipation. Furthermore, optimization of the quenching solvent system, such as using an organic co-solvent, can lower the freezing point of the mixture and significantly reduce the volume of water required for precipitation and isolation by as much as 80%. mdpi.com

The efficiency of a production process can be quantified by its space-time yield (STY), which measures the amount of product produced per unit of reactor volume per unit of time. A comparison between an optimized batch process and a continuous flow process for an aryl sulfonyl chloride synthesis revealed a substantial improvement in efficiency. The STY for the best batch process was 0.072 g mL⁻¹ h⁻¹, whereas the continuous flow chemistry process achieved an STY of 0.139 g mL⁻¹ h⁻¹, nearly doubling the process efficiency. mdpi.com

Table 3: Comparison of Batch vs. Continuous Flow for Aryl Sulfonyl Chloride Synthesis

| Metric | Optimized Batch Process | Continuous Flow Process | Advancement |

|---|---|---|---|

| Production Scale | ~65 g in 6.5 h | ~500 g in 12 h | Higher throughput in a comparable timeframe. |

| Space-Time Yield | 0.072 g mL⁻¹ h⁻¹ | 0.139 g mL⁻¹ h⁻¹ | Significant improvement in process efficiency. mdpi.com |

| Isolation Solvent | High volume of water | Reduced water volume by 80% with co-solvent | Improved environmental metrics and easier handling. mdpi.com |

| Process Control | Limited heat/mass transfer | Automated, real-time control of parameters | Enhanced safety, consistency, and reliability. mdpi.com |

These advancements in continuous manufacturing are directly applicable to the scale-up of this compound production. By adopting flow chemistry principles, manufacturers can achieve safer, more consistent, and more efficient production, meeting the demands for this important chemical intermediate. mdpi.com

Reactivity and Mechanistic Insights of 2,6 Dichloropyridine 4 Sulfonyl Chloride

Nucleophilic Substitution at the Sulfonyl Center

The sulfur atom in the sulfonyl chloride moiety (-SO₂Cl) is highly electron-deficient and serves as a hard electrophilic center. This makes it susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new sulfur-nucleophile bond. These reactions are fundamental to the synthesis of sulfonamides, sulfonate esters, and sulfones.

Formation of Sulfonamides via Aminolysis

The reaction of sulfonyl chlorides with primary or secondary amines, known as aminolysis, is a robust and widely used method for the synthesis of sulfonamides. rsc.org 2,6-Dichloropyridine-4-sulfonyl chloride readily undergoes this transformation, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. ekb.eg

The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation of the nitrogen by a base to yield the stable sulfonamide product. A variety of bases can be employed, including tertiary amines like triethylamine (B128534) or pyridine (B92270), or even an excess of the reacting amine. rsc.orgekb.eg The reaction is compatible with a broad range of aliphatic, aromatic, and heterocyclic amines. ekb.eg

Table 1: Examples of Sulfonamide Synthesis via Aminolysis

| Amine Nucleophile | Product |

|---|---|

| Aniline | N-phenyl-2,6-dichloropyridine-4-sulfonamide |

| Morpholine | 4-((2,6-dichloropyridin-4-yl)sulfonyl)morpholine |

| Benzylamine | N-benzyl-2,6-dichloropyridine-4-sulfonamide |

Synthesis of Sulfonate Esters via Alcoholysis/Phenolysis

Analogous to aminolysis, this compound reacts with alcohols (alcoholysis) or phenols (phenolysis) to form the corresponding sulfonate esters. This reaction, often conducted in the presence of an amine base like pyridine, is a standard method for converting alcohols into good leaving groups for subsequent nucleophilic substitution or elimination reactions. eurjchem.comyoutube.com

The mechanism proceeds via the nucleophilic attack of the hydroxyl oxygen on the sulfur center, displacing the chloride. A base is required to deprotonate the hydroxyl group, increasing its nucleophilicity, and to scavenge the generated HCl. osti.gov A diverse array of alcohols and phenols, bearing both electron-donating and electron-withdrawing substituents, can be successfully employed in this transformation. researchgate.netresearchgate.net

Table 2: Examples of Sulfonate Ester Synthesis

| Alcohol/Phenol Nucleophile | Product |

|---|---|

| Methanol (B129727) | Methyl 2,6-dichloropyridine-4-sulfonate |

| Phenol | Phenyl 2,6-dichloropyridine-4-sulfonate |

| Isopropanol | Isopropyl 2,6-dichloropyridine-4-sulfonate |

Generation of Sulfones through Carbon Nucleophile Reactions

The sulfonyl chloride group can react with carbon-based nucleophiles, such as Grignard reagents (R-MgX) or organolithium compounds, to form sulfones (R-SO₂-R'). core.ac.uk This reaction constitutes a valuable method for creating carbon-sulfur bonds. The reaction of this compound with a Grignard reagent would yield a sulfone where the Grignard's organic group is attached to the sulfonyl moiety.

One established pathway involves the reduction of the sulfonyl chloride to a sulfinate salt, which is then alkylated in a subsequent step to furnish the sulfone. rsc.org For example, magnesium can be used to reduce sulfonyl chlorides to their corresponding magnesium sulfinate salts, which can then be reacted with alkyl halides to produce a variety of aliphatic sulfones in a one-pot procedure. rsc.org Iron-catalyzed cross-coupling reactions between sulfonyl chlorides and Grignard reagents also provide a direct route to sulfones. core.ac.uk

Table 3: Examples of Sulfone Synthesis

| Carbon Nucleophile (Source) | Product |

|---|---|

| Phenylmagnesium bromide | (2,6-Dichloropyridin-4-yl)(phenyl)sulfone |

| Methylmagnesium chloride | (2,6-Dichloropyridin-4-yl)(methyl)sulfone |

Reactivity of Chlorine Atoms on the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified in this compound by the presence of three potent electron-withdrawing groups (two chlorines and the -SO₂Cl group). This electronic feature renders the carbon atoms of the pyridine ring, particularly those bearing the chlorine atoms, electrophilic and susceptible to attack by nucleophiles or engagement in metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atoms at the C2 and C6 positions of the pyridine ring are activated towards nucleophilic aromatic substitution (SNAr). uci.edu The strong electron-withdrawing sulfonyl group at the C4 position stabilizes the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack at the C2 or C6 positions, thereby facilitating the substitution of the chloride leaving group. uci.edu

The regioselectivity of SNAr reactions on substituted dichloropyridines can be complex, but generally, positions ortho or para to a strong electron-withdrawing group are most activated. wuxiapptec.com In this molecule, both C2 and C6 are ortho to the nitrogen and meta to the C4-sulfonyl group. The combined electron-withdrawing effects make these positions highly susceptible to displacement by various nucleophiles, including alkoxides, thiolates, and amines, under appropriate conditions.

Table 4: Potential SNAr Reactions

| Nucleophile | Potential Product (Monosubstitution) |

|---|---|

| Sodium methoxide | 2-Chloro-6-methoxypyridine-4-sulfonyl chloride |

| Ammonia | 2-Amino-6-chloropyridine-4-sulfonyl chloride |

Cross-Coupling Reactions at Halogenated Pyridine Positions (e.g., C-Cl)

The C-Cl bonds on the pyridine ring can participate in various transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. mdpi-res.com These reactions are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the C-Cl bond with an organoboron reagent (e.g., a boronic acid or ester). It is a powerful method for forming C(sp²)-C(sp²) bonds.

Sonogashira Coupling: This reaction couples the C-Cl bond with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to synthesize arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck-Mizoroki Coupling: This involves the palladium-catalyzed reaction between the C-Cl bond and an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com Sulfonyl chlorides themselves have been shown to be viable electrophiles in Heck-type reactions. researchgate.net

Stille Coupling: This reaction uses a palladium catalyst to couple the C-Cl bond with an organostannane reagent. researchgate.net

For dihalogenated substrates like 2,6-dichloropyridine (B45657), achieving selective monosubstitution at one of the C-Cl positions over disubstitution can often be controlled by carefully choosing the reaction conditions, catalyst, and ligand. nih.gov The inherent electronic differences between the C2 and C6 positions can also influence reactivity.

Table 5: Examples of Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product (Monosubstitution) |

|---|---|---|

| Suzuki Coupling | Phenylboronic acid | 2-Chloro-6-phenylpyridine-4-sulfonyl chloride |

| Sonogashira Coupling | Phenylacetylene | 2-Chloro-6-(phenylethynyl)pyridine-4-sulfonyl chloride |

| Heck Coupling | Styrene | 2-Chloro-6-styrylpyridine-4-sulfonyl chloride |

Electrophilic Nature and Interactions with Lewis Bases

This compound is a potent electrophile, a characteristic conferred by the electron-withdrawing nature of the two chlorine atoms and the sulfonyl group, which makes the sulfur atom highly electron-deficient. This pronounced electrophilicity dictates its reactivity towards a wide array of Lewis bases, which act as nucleophiles.

The primary site of nucleophilic attack is the sulfur atom of the sulfonyl chloride group. Common Lewis bases such as amines, alcohols, and thiols readily react with this compound to form the corresponding sulfonamides, sulfonate esters, and thiosulfonates, respectively. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur center. nih.gov

The interaction with amine Lewis bases is particularly significant in organic synthesis. Primary and secondary amines react to furnish sulfonamides, a class of compounds with notable applications in medicinal chemistry. libretexts.org The general mechanism for the sulfonylation of amines involves the nucleophilic attack of the amine on the electron-deficient sulfur atom, leading to a tetrahedral intermediate. This intermediate then eliminates a chloride ion to yield the protonated sulfonamide, which is subsequently deprotonated by a base to afford the final product. rsc.org

The reaction with alcohols, often carried out in the presence of a base like pyridine, yields sulfonate esters. Pyridine can act as a nucleophilic catalyst, initially reacting with the sulfonyl chloride to form a more reactive sulfonylpyridinium salt. This intermediate is then readily attacked by the alcohol. youtube.com

The electrophilicity of the sulfur atom is significantly enhanced by the 2,6-dichloro-substituted pyridine ring. The two chlorine atoms exert a strong electron-withdrawing inductive effect, which is transmitted through the aromatic ring to the sulfonyl group, further increasing the positive charge on the sulfur atom and making it more susceptible to nucleophilic attack.

| Lewis Base (Nucleophile) | Product Type | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amines | Sulfonamides | In the presence of a base (e.g., pyridine, triethylamine) in an aprotic solvent. |

| Alcohols/Phenols | Sulfonate Esters | Often with a base catalyst like pyridine. |

| Thiols | Thiosulfonates | Typically requires a base to deprotonate the thiol. |

| Water | Sulfonic Acid | Hydrolysis, often uncatalyzed. |

Radical Processes Involving Sulfonyl Chloride Moiety

Beyond its electrophilic character, the sulfonyl chloride group of this compound can participate in radical reactions. The sulfur-chlorine bond can undergo homolytic cleavage to generate a 2,6-dichloropyridine-4-sulfonyl radical. This radical generation can be initiated by various methods, including photolysis, radiolysis, or the use of radical initiators.

Once formed, the 2,6-dichloropyridine-4-sulfonyl radical can engage in several types of radical processes. A common pathway is the addition to unsaturated systems such as alkenes and alkynes. This radical addition leads to the formation of a carbon-centered radical, which can then be trapped by a suitable radical scavenger or participate in further transformations.

Another significant radical process is atom transfer radical addition (ATRA). In this type of reaction, a transition metal complex can facilitate the transfer of the chlorine atom from the sulfonyl chloride to an alkene, with the concomitant addition of the sulfonyl radical across the double bond.

Furthermore, the 2,6-dichloropyridine-4-sulfonyl radical can undergo desulfonylation, losing sulfur dioxide to generate a 2,6-dichloropyridin-4-yl radical. This aryl radical can then participate in various C-C and C-heteroatom bond-forming reactions. The propensity for desulfonylation is influenced by the stability of the resulting aryl radical.

Recent advancements in photoredox catalysis have provided mild and efficient methods for the generation of sulfonyl radicals from sulfonyl chlorides under visible light irradiation. rsc.org These methods often employ a photocatalyst that, upon excitation, can induce the reduction of the sulfonyl chloride to generate the sulfonyl radical. While specific studies on this compound in this context are limited, the general principles are expected to apply. mdpi.com

Chemo-, Regio-, and Stereoselectivity in Transformations

The presence of multiple reactive sites in this compound—the sulfonyl chloride group and the two chlorine atoms on the pyridine ring—raises questions of chemoselectivity in its reactions. Generally, the sulfonyl chloride is significantly more reactive towards nucleophiles than the chloro substituents on the pyridine ring under standard conditions. Nucleophilic aromatic substitution (SNAr) at the C2 or C6 positions of the pyridine ring typically requires more forcing conditions or the presence of a strong activating group.

Chemoselectivity: In reactions with common nucleophiles like amines and alcohols, the reaction occurs exclusively at the sulfonyl chloride group. This high chemoselectivity is attributed to the superior electrophilicity of the sulfur atom compared to the carbon atoms of the pyridine ring. nih.gov For SNAr to occur at the pyridine ring, harsher conditions or specific catalytic systems are generally necessary.

Regioselectivity: When considering reactions involving the pyridine ring itself, the regioselectivity is dictated by the electronic properties of the ring. The pyridine nitrogen is electron-withdrawing, making the C2, C4, and C6 positions electron-deficient and susceptible to nucleophilic attack. In 2,6-dichloropyridine, the C4 position is activated towards nucleophilic attack. However, in the context of reactions of this compound, the primary reaction site is the sulfonyl chloride. In hypothetical subsequent reactions on the pyridine ring of the product, the regioselectivity would be influenced by the nature of the newly introduced sulfonyl-containing group at the C4 position. For instance, in regioselective alkoxydehalogenation of 2,6-dichloropyridine, substitution occurs at the C2/C6 positions. researchgate.net

Stereoselectivity: For reactions of this compound with chiral, non-racemic nucleophiles, the formation of diastereomeric products is possible. The stereochemical outcome of such reactions will depend on the nature of the nucleophile, the reaction conditions, and any steric hindrance around the reacting centers. As the reaction at the sulfonyl group does not typically involve the creation of a new stereocenter at the sulfur atom under standard conditions, the stereoselectivity is primarily a concern when the nucleophile or other parts of the molecule are chiral.

Detailed Mechanistic Elucidation of Key Reactions

The key reactions of this compound are its interactions with nucleophiles, particularly amines. The mechanism of sulfonamide formation from a sulfonyl chloride and a primary or secondary amine is generally accepted to proceed through a nucleophilic substitution pathway. libretexts.orgrsc.org

Mechanism of Sulfonamide Formation:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. This step leads to the formation of a trigonal bipyramidal transition state, which then collapses to a tetrahedral intermediate.

Chloride Elimination: The tetrahedral intermediate is unstable and readily eliminates the chloride ion, which is a good leaving group. This step results in the formation of a protonated sulfonamide.

Deprotonation: A base present in the reaction mixture, which can be a second molecule of the amine or an added base like pyridine or triethylamine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the corresponding ammonium (B1175870) salt.

In some cases, particularly with hindered amines or less reactive sulfonyl chlorides, the reaction may be catalyzed by a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). DMAP first reacts with the sulfonyl chloride to form a highly reactive N-sulfonyl-DMAP intermediate, which is then more readily attacked by the amine.

Radical Reaction Mechanism (Hypothetical for this compound):

A plausible mechanism for a photoredox-catalyzed radical addition to an alkene would involve the following steps:

Excitation of Photocatalyst: A photocatalyst (PC) absorbs visible light and is excited to a higher energy state (PC*).

Single Electron Transfer (SET): The excited photocatalyst (PC*) can reduce the this compound via single electron transfer to generate the 2,6-dichloropyridine-4-sulfonyl radical and a chloride anion.

Radical Addition: The sulfonyl radical adds to the double bond of an alkene to form a carbon-centered radical intermediate.

Radical Trapping and Catalyst Regeneration: This carbon-centered radical can then be trapped by a suitable species, and the photocatalyst is regenerated to complete the catalytic cycle.

While this mechanism is well-established for other sulfonyl chlorides, specific studies on this compound would be needed to confirm its applicability.

Applications in Advanced Organic Transformations and Precursors for Functional Materials

Utilization as a Versatile Synthetic Building Block

The trifunctional nature of 2,6-Dichloropyridine-4-sulfonyl chloride makes it an exceptionally versatile building block in synthetic chemistry. Chemists can selectively target the sulfonyl chloride group or the chloro-substituents on the pyridine (B92270) ring to construct a variety of intricate molecular architectures.

The primary and most direct application of this compound is in the construction of substituted pyridine derivatives, particularly through the formation of sulfonamides. The sulfonyl chloride moiety reacts readily with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry for producing compounds with a wide range of biological activities.

A specific example involves the reaction of this compound with (9-ethyl-9H-carbazol-3-yl)-methyl-amine. In this synthesis, the amine nucleophilically attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a new sulfur-nitrogen bond. This transformation yields the corresponding 2,6-dichloro-N-((9-ethyl-9H-carbazol-3-yl)methyl)pyridine-4-sulfonamide. Such reactions are typically carried out in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct.

Table 1: Synthesis of a Substituted Pyridine Sulfonamide

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | (9-ethyl-9H-carbazol-3-yl)-methyl-amine | 2,6-dichloro-N-((9-ethyl-9H-carbazol-3-yl)methyl)pyridine-4-sulfonamide | Pyridine, Ambient Temperature, 12 hours |

While direct examples of this compound in the synthesis of complex fused heterocycles are not extensively documented, its structural motifs are analogous to precursors used in such constructions. Dichloro-substituted N-heterocycles, like dichloropyridines and dichloropyrimidines, are valuable platforms for building polycyclic systems. nih.govias.ac.in

One established synthetic strategy involves using a dichlorinated heterocycle in a transition metal-catalyzed cross-coupling reaction, such as a Negishi coupling, to attach an aryl or hetaryl group. nih.gov The remaining chloro-substituent and the newly introduced group can then be elaborated and cyclized to form a fused ring system. For instance, a (het)aryl-pyrimidine, formed via cross-coupling, can be converted to a fused deazapurine heterocycle through subsequent azidation and thermal cyclization steps. nih.gov By analogy, this compound, after conversion of its sulfonyl chloride group into a stable sulfonamide, could potentially undergo similar palladium-catalyzed cross-coupling reactions at the C2 or C6 positions to serve as a precursor for novel fused pyridine heterocycles. nih.gov

Functionalization of Complex Molecules through Sulfonyl Transfer

The sulfonyl chloride group is a powerful electrophile, enabling the transfer of the entire 2,6-dichloropyridin-4-yl-sulfonyl moiety to a wide range of nucleophiles. wikipedia.org This sulfonyl transfer reaction is fundamental to its role in functionalizing other molecules.

The most common sulfonyl transfer reaction is the sulfonylation of amines, as detailed in section 4.1.1, which produces sulfonamides. This reaction is highly efficient and forms the basis for creating a vast library of compounds. The process involves the nucleophilic attack of an amine on the sulfonyl chloride, leading to the formation of a sulfonamide and hydrochloric acid. chemicalbook.com

Another significant, though less common, transformation is C-sulfonylation, where the sulfonyl group forms a bond with a carbon atom. Research on other aryl sulfonyl chlorides has shown that they can react with 4-alkylpyridine derivatives to form aryl picolyl sulfones. patsnap.com This reaction is believed to proceed through an N-sulfonyl pyridinium (B92312) salt intermediate, which activates the picolyl C-H bond for deprotonation and subsequent reaction. patsnap.com This demonstrates the potential of this compound to functionalize molecules by creating stable carbon-sulfur bonds, yielding sulfones.

Table 2: Representative Sulfonyl Transfer Reactions

| Reaction Type | Nucleophile | Functional Group Formed | Significance |

| N-Sulfonylation | Primary/Secondary Amines | Sulfonamide (-SO₂-NR₂) | Core reaction in medicinal chemistry for synthesizing bioactive molecules. |

| C-Sulfonylation | Activated C-H compounds (e.g., 4-alkylpyridines) | Sulfone (-SO₂-CR₃) | Creates stable C-S bonds, providing access to synthetically versatile sulfone building blocks. patsnap.com |

Role in Catalyst Development and Ligand Synthesis

The development of efficient and selective catalysts is crucial in modern chemistry, with the ligand playing a key role in modulating the catalyst's properties. Pyridine-based structures are common components of ligands used in catalysis. While direct application of this compound in ligand synthesis is not prominent, its derivatives are potential candidates.

2,6-Dichloropyridine (B45657) itself is noted for its use in the structural modification and synthesis of nitrogen-containing organic ligands. guidechem.com After the highly reactive sulfonyl chloride group of this compound is converted to a stable, non-reactive group (such as a sulfonamide or sulfone), the two chlorine atoms on the pyridine ring can be substituted. These positions can be functionalized with donor atoms (like nitrogen, phosphorus, or oxygen) to create chelating ligands for transition metals. The steric and electronic properties of such ligands could be tuned by varying the substituents, potentially leading to catalysts with novel reactivity and selectivity.

Precursors for Functional Organic Materials (Synthetic Pathways)

The sulfonyl chloride functional group is a valuable reactive handle for covalently incorporating molecules into larger systems, such as polymers or dyes. This makes this compound a potential precursor for functional organic materials.

In polymer science, multifunctional sulfonyl chlorides have been successfully employed as initiators for metal-catalyzed living radical polymerizations. cmu.edu This method allows for the synthesis of well-defined star polymers with controlled molecular weights. The sulfonyl chloride group initiates the polymerization, becoming a stable end-group of the resulting polymer chain. cmu.edu This established pathway highlights the potential for this compound to be used in creating polymers with a dichloropyridine core, which could impart specific thermal or electronic properties to the material.

In the field of dyes, sulfonyl chlorides are used as reactive functional groups. google.com These groups can react with nucleophilic sites on fibers like wool, silk, or cotton (e.g., amine or hydroxyl groups) to form covalent bonds. This results in reactive dyes with high wash fastness. A dye molecule containing the this compound scaffold could be synthesized, allowing it to be permanently affixed to a substrate through the sulfonyl group.

Theoretical and Computational Investigations on 2,6 Dichloropyridine 4 Sulfonyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,6-Dichloropyridine-4-sulfonyl chloride. These computational methods, particularly Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting chemical behavior.

Key electronic structure properties and reactivity descriptors that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For chloropyridines and related chlorodiazines, the selection of the appropriate LUMO or LUMO+1 is key to correctly correlating observed reactivity trends in nucleophilic substitutions. wuxiapptec.com In molecules like this compound, the LUMO is expected to have significant lobes on the carbon atoms attached to the chlorine atoms and, importantly, on the sulfur atom of the sulfonyl chloride group, indicating these are the primary sites for nucleophilic attack. wuxiapptec.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, MEP analysis would reveal highly positive (electron-deficient) regions around the sulfur atom of the sulfonyl chloride group and, to a lesser extent, the carbon atoms at the 2, 4, and 6 positions of the pyridine (B92270) ring. This strong positive potential on the sulfur atom makes it a prime electrophilic center, highly susceptible to attack by nucleophiles. The chlorine and oxygen atoms, being highly electronegative, would exhibit negative potential.

Global reactivity descriptors, derived from the conceptual DFT framework, quantify the reactivity of a molecule as a whole. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A high electrophilicity index for this compound would classify it as a strong electrophile, consistent with the presence of the powerful electron-withdrawing sulfonyl chloride group and the two chlorine atoms on the pyridine ring.

Table 1: Representative Quantum Chemical Descriptors and Their Significance

| Descriptor | Typical Significance for this compound |

| HOMO Energy | Represents the ability to donate electrons; a lower value indicates less propensity to act as a nucleophile. |

| LUMO Energy | Represents the ability to accept electrons; a low energy value indicates a strong electrophilic character. |

| HOMO-LUMO Gap | Correlates with chemical stability; a smaller gap suggests higher reactivity toward nucleophiles. |

| MEP Maxima (VS,max) | Indicates the most electron-deficient regions; expected to be localized on the sulfur atom, predicting the site of nucleophilic attack. |

| Electrophilicity Index (ω) | Quantifies the overall electrophilic nature; a high value is expected, classifying it as a strong electrophile. |

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a powerful tool for mapping out the energetic landscape of a chemical reaction, providing invaluable insights into its mechanism. For this compound, DFT studies can elucidate the pathways of its characteristic reactions, such as nucleophilic substitution at the sulfonyl group.

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). DFT calculations are employed to locate the precise geometry of this TS and to calculate its energy. The energy difference between the reactants and the TS is the activation energy (ΔG‡), which determines the reaction rate.

For the reaction of this compound with a nucleophile (e.g., an amine or an alcohol), two primary mechanisms are plausible for substitution at the sulfonyl sulfur: a concerted SN2-like mechanism or a stepwise addition-elimination (A-E) mechanism.

SN2 Mechanism: In this pathway, the nucleophile attacks the sulfur atom and the chloride leaving group departs in a single, concerted step, proceeding through a single trigonal bipyramidal transition state. mdpi.comnih.govsemanticscholar.org

A-E Mechanism: This pathway involves the formation of a hypervalent, pentacoordinate sulfurane intermediate. mdpi.comnih.govsemanticscholar.org This mechanism features two transition states and one intermediate on the reaction energy profile.

DFT studies on analogous arenesulfonyl chlorides have shown that the operative mechanism can depend on the nature of both the nucleophile and the leaving group. mdpi.comnih.govdntb.gov.ua For chloride-for-chloride exchange reactions in arenesulfonyl chlorides, DFT calculations revealed the reaction proceeds via a single transition state consistent with an SN2 mechanism. mdpi.comnih.govdntb.gov.ua In contrast, the analogous fluoride (B91410) exchange was found to occur via an addition-elimination pathway. mdpi.comnih.govdntb.gov.ua An energy profile for a typical SN2 reaction at the sulfonyl center would show a single peak corresponding to the activation energy required to reach the trigonal bipyramidal transition state.

Beyond identifying transition states, DFT is crucial for characterizing the structures and stabilities of reaction intermediates that may be too transient to observe experimentally. In reactions where this compound acts as a sulfonating agent for other pyridines, a plausible mechanism involves several key intermediates. nih.gov

A proposed reaction pathway begins with the initial N-sulfonylation of a nucleophilic pyridine substrate, forming an N-sulfonyl pyridinium (B92312) salt. nih.gov This intermediate is highly activated. In the presence of a base, deprotonation can occur at a position alpha to the nitrogen, leading to the formation of a key intermediate known as an alkylidene dihydropyridine (B1217469). nih.gov DFT calculations can be used to optimize the geometries of these pyridinium salt and dihydropyridine intermediates and to calculate their relative free energies, confirming the favorability of the proposed pathway. Further reaction of the dihydropyridine intermediate with another molecule of the sulfonyl chloride can lead to the final C-sulfonated product. nih.gov DFT calculations on the reaction of benzenesulfonic acid with methanol (B129727) have similarly been used to rule out the participation of pentacoordinate sulfur intermediates in favor of SN1 or SN2 pathways. researchgate.net

Predictive Modeling of Reactivity and Selectivity

The quantitative data generated from quantum chemical calculations can be used to build predictive models for chemical reactivity and selectivity. By computing descriptors for a series of related compounds and correlating them with experimental data (e.g., reaction rates), a quantitative structure-activity relationship (QSAR) model can be developed. nih.gov

For this compound, such models could predict its reactivity towards a diverse set of nucleophiles. Descriptors like the LUMO energy, the electrostatic potential on the sulfur atom (VS,max), and steric parameters can be used as variables in a multivariate regression analysis to predict the rate constant of a reaction. For instance, the Hammett equation has been successfully applied to correlate the reaction rates of para- and meta-substituted arenesulfonyl chlorides with their electronic properties, yielding a positive ρ-value that indicates the reaction is favored by electron-withdrawing groups. mdpi.comnih.govdntb.gov.ua

Furthermore, computational models can predict chemoselectivity. This compound has multiple electrophilic sites: the sulfonyl sulfur and the ring carbons at positions 2 and 6. While the sulfonyl chloride is generally the more reactive site for nucleophilic attack, the outcome can be influenced by reaction conditions. nih.gov Frontier molecular orbital theory can be used to predict the most likely site of attack by comparing the magnitudes of the LUMO coefficients on the different electrophilic atoms. wuxiapptec.com A larger coefficient on the sulfur atom would predict preferential attack at that site.

Molecular Dynamics Simulations (If applicable to conformational aspects affecting reactivity)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insight into dynamic processes that are not captured by static quantum chemical calculations. For a relatively rigid molecule like this compound, extensive conformational changes are not expected to be a dominant factor in its intrinsic reactivity.

However, MD simulations are highly applicable for investigating the role of the solvent in the reaction mechanism. The solvent can significantly influence reaction rates and pathways by stabilizing or destabilizing reactants, intermediates, and transition states. MD simulations can model the explicit interactions between the sulfonyl chloride and surrounding solvent molecules, revealing the structure of the solvation shell. rsc.orgresearchgate.net

For example, an MD simulation could show how polar solvent molecules orient themselves around the highly polar S-Cl bond and the sulfonyl oxygens. This explicit solvent picture can be used to understand how the solvent might assist in the departure of the chloride leaving group or stabilize the charge separation in a transition state. mdpi.com Such simulations have been used to investigate the interaction of pyridine with surfaces and to study the combustion of pyridine, demonstrating their utility in understanding the dynamic behavior of pyridine-containing systems. rsc.orgucl.ac.uk

Emerging Trends and Future Research Directions

Development of Greener Synthetic Methodologies for its Production and Utilization

The chemical industry is increasingly embracing green chemistry principles to minimize environmental impact. citedrive.comnih.gov For the production of 2,6-Dichloropyridine-4-sulfonyl chloride, this translates to a shift away from hazardous reagents and solvents. Traditional methods for producing sulfonyl chlorides often involve reagents like chlorosulfonic acid or thionyl chloride, which can generate significant acidic waste. researchgate.netresearchgate.net Future research will likely focus on developing more sustainable alternatives.

One promising avenue is the adoption of milder and more selective chlorination and sulfonation techniques. researchgate.net For instance, the use of reagents like sodium dichloroisocyanurate dihydrate in sustainable solvents presents a more environmentally friendly approach to creating sulfonyl chlorides from thiols. rsc.org While the direct application to this compound has not been documented, this methodology offers a potential green route that could be adapted.

Furthermore, the principles of atom economy and waste reduction are central to green synthesis. acs.org Methodologies that reduce the number of synthetic steps, such as one-pot multicomponent reactions, are gaining traction for the synthesis of various pyridine (B92270) derivatives and could be explored for precursors to this compound. citedrive.comnih.govacs.orgresearchgate.net The use of environmentally benign solvents, or even solvent-free conditions, assisted by techniques like microwave irradiation, represents another key area of future development. citedrive.comnih.govacs.orgresearchgate.net

Table 1: Comparison of Traditional and Potential Greener Synthetic Approaches

| Feature | Traditional Methods | Potential Greener Methodologies |

| Reagents | Chlorosulfonic acid, Thionyl chloride | Milder oxidants (e.g., NaDCC·2H2O), Catalytic systems |

| Solvents | Dichloromethane, other chlorinated solvents | Benign solvents (e.g., water, ethanol), solvent-free conditions |

| Waste | Significant acidic and chlorinated waste | Reduced waste, recyclable byproducts |

| Energy | Often requires high temperatures and prolonged heating | Microwave-assisted synthesis, lower energy consumption |

Exploration of Novel Catalytic Systems for its Transformations

The reactions of sulfonyl chlorides, particularly their conversion to sulfonamides, are fundamental in medicinal chemistry. nih.govcbijournal.com While these reactions are often straightforward, the use of catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions. For a sterically hindered compound like this compound, catalytic approaches could be particularly beneficial.

Recent advancements have seen the development of catalytic methods for the amidation of sulfonyl fluorides, which are analogues of sulfonyl chlorides. chemrxiv.orgnih.govresearchgate.net These methods, often employing organocatalysts like 1-hydroxybenzotriazole (B26582) (HOBt), could potentially be adapted for the amidation of this compound. chemrxiv.orgnih.govresearchgate.net Such catalytic systems can overcome the steric hindrance and lower reactivity of certain substrates, expanding the scope of accessible sulfonamides.

Transition-metal catalysis also offers a powerful tool for the functionalization of pyridine rings. nih.govbeilstein-journals.orgresearchgate.net While direct C-H functionalization of this compound itself might be challenging, catalytic methods could be employed on its precursors or derivatives. For example, palladium-catalyzed cross-coupling reactions are widely used to introduce various substituents onto pyridine scaffolds, and this could be a strategy to create a diverse library of analogues. nih.govnih.gov

Expansion of Reaction Scope and Functional Group Compatibility

The utility of a chemical reagent is largely defined by its reaction scope and its tolerance for various functional groups. For this compound, future research will likely focus on expanding its synthetic applications beyond the formation of simple sulfonamides.

One area of exploration is the development of reactions that proceed under mild conditions, thus preserving sensitive functional groups elsewhere in the molecule. The steric hindrance of this compound may necessitate longer reaction times for complete conversion in some cases. The development of more reactive, yet selective, reaction partners and conditions would be a significant advancement.

Furthermore, the two chlorine atoms on the pyridine ring offer additional handles for chemical modification. Nucleophilic aromatic substitution (SNAr) reactions could potentially be used to displace one or both chlorine atoms, leading to a wide array of polysubstituted pyridine derivatives. nih.gov The compatibility of the sulfonyl chloride group with the conditions required for SNAr on the pyridine ring would be a key area of investigation. This dual reactivity could allow for the construction of complex molecular architectures from a single starting material.

Advanced Computational Methodologies for Prediction and Design in Pyridine Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of molecules with desired properties. csmres.co.ukresearchgate.net For this compound, computational methods can provide valuable insights into its reactivity and guide the development of new applications.

Density Functional Theory (DFT) calculations, for example, can be used to study the electronic properties of the molecule, such as the charge distribution and the energies of its frontier molecular orbitals. researcher.lifeias.ac.intandfonline.comresearchgate.net This information can help to predict its reactivity towards different nucleophiles and electrophiles. researcher.lifeias.ac.inresearchgate.net For instance, DFT studies can elucidate the effect of the two chlorine atoms and the sulfonyl chloride group on the nucleophilicity of the pyridine nitrogen and the electrophilicity of the various carbon atoms in the ring. researcher.liferesearchgate.net

Machine learning algorithms are also emerging as powerful tools for predicting the outcomes of chemical reactions. mit.edursc.org By training on large datasets of known reactions, these models can learn to predict the major product of a reaction with a high degree of accuracy. mit.edursc.org Such predictive models could be used to screen for optimal reaction conditions for the transformation of this compound, saving significant experimental time and resources.

Table 2: Applications of Computational Methodologies in the Study of this compound

| Computational Method | Potential Application |

| Density Functional Theory (DFT) | - Predict reactivity and regioselectivity- Elucidate reaction mechanisms- Calculate spectroscopic properties |

| Machine Learning | - Predict reaction outcomes- Optimize reaction conditions- Aid in retrosynthetic analysis |

| Molecular Dynamics (MD) | - Study conformational preferences- Investigate interactions with biological targets |

Integration with Automated Synthesis and Flow Chemistry Techniques

The fields of automated synthesis and flow chemistry are revolutionizing the way chemical synthesis is performed, enabling rapid optimization, increased safety, and facile scalability. nih.govresearchgate.netoxfordglobal.comnih.gov The integration of this compound into these modern synthetic workflows represents a significant future research direction.

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., different amines, catalysts, solvents, and temperatures) for the synthesis of sulfonamide libraries derived from this compound. nih.govresearchgate.netsigmaaldrich.com This high-throughput approach can accelerate the discovery of new compounds with interesting biological activities. nih.govresearchgate.netoxfordglobal.com

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages for the handling of reactive intermediates like sulfonyl chlorides. sci-hub.semdpi.com The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor can lead to improved yields and selectivity. sci-hub.se Furthermore, the small reactor volumes enhance safety when dealing with potentially hazardous reactions. The synthesis of pyridine derivatives has been successfully demonstrated using flow chemistry, and these techniques could be applied to both the production of this compound and its subsequent transformations. sci-hub.semdpi.com

Q & A

Q. What are the optimal synthetic routes for 2,6-dichloropyridine-4-sulfonyl chloride, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves sulfonation and chlorination of pyridine derivatives. Key factors include temperature control (40–60°C), stoichiometric ratios of chlorinating agents (e.g., ClSO₃H or PCl₅), and inert atmospheres to minimize hydrolysis . Purification via recrystallization (using non-polar solvents like hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity products. Contaminants like unreacted pyridine intermediates can be identified via HPLC (as in USP protocols for chlorophenol analysis) .

Q. How can spectroscopic techniques (NMR, FTIR) distinguish this compound from structural analogs?

- Methodology :

- ¹H/¹³C NMR : The sulfonyl chloride group (δ ~7.8–8.2 ppm in ¹H for aromatic protons adjacent to SO₂Cl) and chlorine substituents (deshielded carbons at δ ~140–150 ppm in ¹³C) provide diagnostic peaks.

- FTIR : Strong S=O stretching vibrations at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ confirm the sulfonyl chloride moiety .

- Comparison : Contrast with analogs like 4-biphenylsulfonyl chloride (distinct aromatic splitting patterns) ensures structural validation .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodology : Hydrolysis to sulfonic acids is a primary degradation pathway. Stability tests under varying humidity (20–80% RH) and temperature (4°C vs. 25°C) show that anhydrous storage (<0.1% H₂O) in sealed amber vials with desiccants (e.g., molecular sieves) extends shelf life. Karl Fischer titration monitors moisture content .

Advanced Research Questions

Q. How do computational models (DFT, MOF simulations) predict reactivity in nucleophilic substitution reactions involving this compound?

- Methodology : Density Functional Theory (DFT) calculates electrophilicity at the sulfonyl chloride group (localized LUMO regions) and charge distribution. Metal-Organic Framework (MOF) studies suggest steric hindrance from the 2,6-dichloro substituents reduces accessibility for nucleophiles like amines, aligning with experimental kinetics data (e.g., 20% slower reaction rates compared to non-chlorinated analogs) .

Q. What analytical strategies resolve contradictions in reported solubility data for this compound across solvents?

- Methodology :

- Controlled Solubility Testing : Use standardized shake-flask methods (25°C, 24h equilibration) with HPLC quantification to avoid supersaturation artifacts.

- Data Reconciliation : Discrepancies in polar aprotic solvents (e.g., DMF vs. DMSO) may stem from trace water content. Thermogravimetric analysis (TGA) identifies solvent purity thresholds (>99.5% anhydrous) for reproducible results .

Q. How can isotopic labeling (e.g., ³⁵S) track sulfonyl chloride reactivity in multi-step organic syntheses?

- Methodology : Radiolabeled ³⁵S-2,6-dichloropyridine-4-sulfonyl chloride is synthesized via H₂³⁵SO₄ chlorination. Liquid scintillation counting quantifies incorporation into intermediates (e.g., sulfonamides) and identifies side reactions (e.g., hydrolysis byproducts). This clarifies mechanisms in complex reaction cascades .

Q. What role does this compound play in designing covalent inhibitors for enzyme active sites?

- Methodology : The compound’s dual electrophilic sites (sulfonyl chloride and chloro-pyridine) enable selective covalent bonding with catalytic residues (e.g., cysteine thiols). Kinetic studies (IC₅₀, kinact/KI) and X-ray crystallography validate target engagement. Competitive assays with non-chlorinated analogs assess specificity .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the thermal decomposition profile of this compound?

- Analysis : Differential Scanning Calorimetry (DSC) studies show decomposition onset at 120–150°C, but discrepancies arise from heating rates (5°C/min vs. 10°C/min) and sample mass (<2mg vs. bulk). Fast scan rates underestimate endothermic events, while bulk samples promote exothermic side reactions (e.g., dimerization). Standardized TGA-DSC protocols (ISO 11358) are recommended .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.